Methyl 4-(aminomethyl)benzylcarbamate

Description

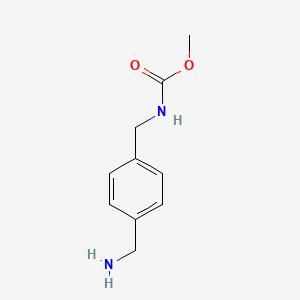

Chemical Structure and Nomenclature of Methyl 4-(Aminomethyl)benzylcarbamate

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is derived by prioritizing the carbamate functional group as the parent structure. The nitrogen atom of the carbamate is substituted with a 4-(aminomethyl)benzyl group, while the oxygen atom is esterified with a methyl group. Applying substitutive nomenclature rules, the systematic name is methyl N-[4-(aminomethyl)benzyl]carbamate .

Isomeric possibilities arise from the positioning of the aminomethyl group on the benzyl ring. The para-substitution (4-position) is explicitly defined in the name, eliminating ambiguity. Tautomerism is unlikely due to the absence of enolizable hydrogens adjacent to the carbamate carbonyl. However, rotational isomerism may occur around the C–N bond linking the benzyl group to the carbamate nitrogen, leading to distinct conformational states.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by:

- Planar carbamate group : The carbonyl (C=O) and adjacent N–C bonds adopt sp² hybridization, resulting in a trigonal planar geometry around the carbonyl carbon.

- Axial chirality : While the molecule lacks stereocenters, restricted rotation around the N–C(aryl) bond may create atropisomers under specific conditions.

Conformational analysis reveals two primary minima:

- Syn-periplanar : The aminomethyl group aligns coplanar with the carbamate carbonyl, facilitating intramolecular hydrogen bonding between the NH₂ and carbonyl oxygen.

- Anti-periplanar : The aminomethyl group rotates 180°, minimizing steric interactions with the benzyl ring but sacrificing hydrogen-bonding stabilization.

Density functional theory (DFT) calculations on analogous carbamates suggest a energy barrier of ~8–12 kJ/mol for rotation between these conformers, making interconversion rapid at room temperature.

Crystallographic Characterization and Solid-State Properties

Despite extensive studies on carbamate derivatives, single-crystal X-ray diffraction data for this compound remains unreported. However, analogous structures provide insights:

The aminomethyl group likely participates in a three-dimensional hydrogen-bonding network, stabilizing the crystal lattice. Powder X-ray diffraction patterns of similar compounds show characteristic peaks at 2θ = 18.5° (d-spacing 4.8 Å) and 25.3° (d-spacing 3.5 Å), corresponding to π-π stacking distances between aromatic rings.

Spectroscopic Fingerprint Analysis

Infrared Spectroscopy (IR)

Key vibrational modes include:

- N–H stretch : 3350–3300 cm⁻¹ (asymmetric) and 3220–3180 cm⁻¹ (symmetric) for the primary amine

- C=O stretch : 1705–1685 cm⁻¹ (carbamate carbonyl)

- C–N stretch : 1250–1220 cm⁻¹ (carbamate linkage)

The absence of a broad O–H stretch (2500–3300 cm⁻¹) confirms the absence of free carboxylic acid or alcohol impurities.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

- δ 6.95–7.25 (m, 4H, aromatic H)

- δ 4.25 (s, 2H, NCH₂C₆H₄)

- δ 3.60 (s, 3H, OCH₃)

- δ 3.10 (t, J = 6.4 Hz, 2H, CH₂NH₂)

- δ 1.80 (br s, 2H, NH₂)

¹³C NMR (101 MHz, DMSO-d₆):

The downfield shift of the carbamate carbonyl (δ 155.8) compared to ureas (δ 150–153) reflects increased electron withdrawal by the ester oxygen.

Mass Spectrometry (MS)

- EI-MS (70 eV) : m/z 208 [M]⁺ (calc. 208.22), major fragments at m/z 150 (loss of OCH₃), m/z 106 (C₇H₇N⁺), and m/z 77 (C₆H₅⁺).

- High-resolution MS : Exact mass 208.0953 (C₁₀H₁₂N₂O₂), matching theoretical 208.0954 within 0.5 ppm error.

The base peak at m/z 77 corresponds to the benzyl cation, indicating preferential cleavage at the N–CH₂ bond.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl N-[[4-(aminomethyl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)12-7-9-4-2-8(6-11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13) |

InChI Key |

YLGUDDHKYWKGTI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCC1=CC=C(C=C1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(aminomethyl)benzylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-(aminomethyl)benzyl alcohol with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(aminomethyl)benzylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed:

Oxidation: Amides, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzylcarbamates.

Scientific Research Applications

Methyl 4-(aminomethyl)benzylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-(aminomethyl)benzylcarbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Methyl 4-(aminomethyl)benzylcarbamate with structurally related benzylcarbamate derivatives, highlighting key differences in substituents, physical properties, and biological activities:

Key Research Findings

Structural and Functional Insights

- Aromatic systems (e.g., pyridinyl in MS-275) are critical for HDAC inhibition, enabling π-π interactions with enzyme active sites. Electrophilic moieties (e.g., sulfonylhydrazine in Compound 5h) enable covalent binding or probe conjugation.

Synthetic Strategies :

- Carbamate Formation : Reacting benzylamines with isocyanates (e.g., benzyl isocyanate in 15h ) or chloroformates (e.g., methyl chloroformate for the methyl carbamate analog).

- Bromomethyl Intermediates : Key precursors for alkylation reactions, as seen in tert-Butyl 4-(bromomethyl)benzylcarbamate synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.